(2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one is a synthetic organic compound that features a combination of azetidine, triazole, and phenylpropene moieties
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound could be screened for antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve:
Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be synthesized through cyclization reactions.
Introduction of the Triazole Group: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Formation of the Phenylpropene Moiety: The phenylpropene group can be synthesized through a Wittig reaction or a similar olefination process.
Final Coupling: The final step involves coupling the azetidine-triazole intermediate with the phenylpropene moiety under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bond in the phenylpropene moiety.
Substitution: The triazole and azetidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or alcohols, while reduction could yield alkanes or alkenes.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to biological targets, while the azetidine and phenylpropene moieties could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclopropyl group.
(E)-1-(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
(2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other substituents. This can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
(E)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(9-6-13-4-2-1-3-5-13)20-10-15(11-20)21-12-16(18-19-21)14-7-8-14/h1-6,9,12,14-15H,7-8,10-11H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSBFHLHXUZFCS-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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